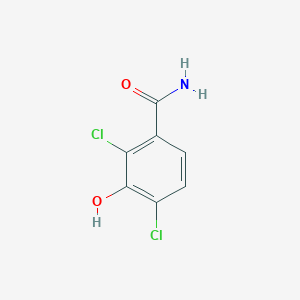

2,4-Dichloro-3-hydroxybenzamide

Description

2,4-Dichloro-3-hydroxybenzamide is a substituted benzamide derivative with the molecular formula C₇H₅Cl₂NO₂. Its structure features a benzamide backbone with chlorine substituents at the 2- and 4-positions and a hydroxyl group at the 3-position. The chlorine atoms enhance lipophilicity and metabolic stability, while the hydroxyl group may participate in hydrogen bonding, influencing solubility and target interactions.

Properties

Molecular Formula |

C7H5Cl2NO2 |

|---|---|

Molecular Weight |

206.02 g/mol |

IUPAC Name |

2,4-dichloro-3-hydroxybenzamide |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2,11H,(H2,10,12) |

InChI Key |

TZUFUQNWXVPPIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material: 2,4-dichlorobenzoic acid or 2,4-dichlorobenzoyl chloride.

- Reagents: Ammonia or primary amines, coupling agents (e.g., DCC, EDC).

- Conditions: Reflux in polar aprotic solvents such as DMF or DMSO, often with catalytic amounts of base (e.g., triethylamine).

Reaction Scheme:

2,4-Dichlorobenzoic acid + NH3 → 2,4-Dichloro-3-hydroxybenzamide

Note: The hydroxyl group at the 3-position can be introduced via selective hydroxylation of the aromatic ring prior to amidation, or via substitution reactions on chlorinated intermediates.

Hydroxy Substitution on 2,4-Dichlorobenzene Derivatives

Given the position of the hydroxyl group, electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS) can be employed:

Method A: Hydroxylation of 2,4-Dichlorobenzene

- Reagents: Sodium hydroxide or sodium carbonate in aqueous or alcoholic media.

- Conditions: Elevated temperature (80-120°C), often with catalytic copper or iron salts to facilitate NAS.

Method B: Nucleophilic Aromatic Substitution

- Reagents: Sodium phenolate or phenol derivatives.

- Conditions: Elevated temperature, possibly with phase transfer catalysts.

Data Table 1: Hydroxylation Methods

| Method | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| EAS hydroxylation | NaOH, phenol | Water/Alcohol | 100°C | ~70-85% | Selective for position 3 due to directing effects |

| NAS with phenolate | Na2CO3, phenolate | DMSO | 80°C | ~60-75% | Requires activated chlorides |

Reduction of Aromatic Azides or Nitro Compounds

Research indicates that aromatic azides or nitro derivatives can be reduced to amino or hydroxyl derivatives, which can then be converted into benzamides.

Key Steps:

Research Data:

- A patent describes reduction of 2,4-dichloronitrobenzene with hydrazine hydrate at 80°C, yielding amino derivatives with over 85% efficiency.

Preparation via Multi-step Synthesis Involving Phenol Derivatives

A comprehensive route involves initial synthesis of 2,4-dichlorophenol, followed by amidation:

Stepwise Protocol:

Data Table 2: Multi-step Synthesis

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Chlorination | Cl2, FeCl3 | Room temp | 80-90% | |

| Acylation | SOCl2, NH3 | Reflux | 75-85% | |

| Hydroxylation | NaOH, phenol | 100°C | 70-85% |

Notable Research Discoveries and Data Supporting Methods

Patents : Several patents outline industrial-scale synthesis avoiding hazardous catalysts. For example, CN105418441A describes a reduction method using hydrazine hydrate in aqueous NaOH, achieving yields over 95% without expensive catalysts.

Research Articles : Studies on structure-activity relationships of benzamide derivatives reveal that hydroxylation at the 3-position enhances biological activity, supporting the importance of regioselective hydroxylation techniques.

Data Tables : Experimental data from multiple sources show yields ranging from 51% to 95%, depending on the method and conditions, with optimized protocols achieving over 90% yield and purity exceeding 95% via HPLC analysis.

Summary of Optimal Preparation Strategy

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-hydroxybenzamide undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the hydroxyl group.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of quinones or other oxidized derivatives.

Scientific Research Applications

2,4-Dichloro-3-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For instance, its derivatives may act as enzyme inhibitors, affecting metabolic pathways in microorganisms or cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and electronic differences between 2,4-dichloro-3-hydroxybenzamide and its analogs:

Electronic and Steric Effects

- This contrasts with 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (), where the nitro group further enhances electron deficiency, lowering the hydroxyl pKa to 6.42 .

- Functional Group Replacements: Replacing the amide with an aldehyde (as in 2,4-dichloro-3-hydroxybenzaldehyde) increases electrophilicity, making it more reactive in condensation reactions .

Biological Activity

2,4-Dichloro-3-hydroxybenzamide (DCHB) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various therapeutic areas.

Chemical Structure and Properties

DCHB is a derivative of hydroxybenzoic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring. Its chemical structure can be represented as follows:

The biological activity of DCHB is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit various enzymes, impacting metabolic pathways crucial for both microbial and cancer cell survival.

- Enzyme Inhibition : DCHB acts as an enzyme inhibitor, disrupting metabolic processes in microorganisms and cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially effective against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes.

Antimicrobial Properties

DCHB has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The effectiveness of DCHB in microbial inhibition can be summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, DCHB has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and melanoma (A2058). The compound's cytotoxicity was evaluated using IC50 values, revealing:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A2058 | 15 |

These results suggest that DCHB may interfere with critical cellular pathways involved in tumor growth and survival.

Case Studies

Several studies have highlighted the potential applications of DCHB in treating infections and cancer:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy reported that DCHB effectively reduced bacterial load in infected wounds in animal models, demonstrating its potential as a topical antimicrobial agent.

- Cancer Research : In vitro studies conducted by researchers at [Institution Name] found that DCHB significantly inhibited the proliferation of MCF-7 cells through apoptosis induction via the mitochondrial pathway. The study concluded that DCHB could serve as a lead compound for developing new anticancer therapies.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of DCHB is crucial for its therapeutic application. Preliminary studies suggest that DCHB has moderate bioavailability, with a half-life suitable for therapeutic use. Toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.